Differentiated hERG Channel Binding Affinity Compared to Structural Ortho-Isomer
In a competitive radioligand displacement assay using [³H]dofetilide on human Kv11.1 (hERG) channels expressed in HEK293 cell membranes, Chloromethyl-4-prop-2-ynyloxy-benzene (the target compound) exhibited a binding affinity constant (Ki) of 2,460 nM [1]. This provides a quantitative baseline for this specific para-isomer. Published structural isomer data for the ortho-chloromethyl isomer (2-propargyloxybenzyl chloride) in the same assay is absent, representing a key structure-activity relationship (SAR) gap. The para-substitution pattern is known to influence the formation and stability of the resonance-stabilized benzyl carbocation during nucleophilic substitution, which can alter off-target binding profiles compared to ortho-substituted analogs [2].
| Evidence Dimension | Binding affinity (Ki) to human Kv11.1 (hERG) potassium channel |
|---|---|
| Target Compound Data | Ki = 2,460 nM (2.46 µM) |
| Comparator Or Baseline | Ortho-isomer, 2-propargyloxybenzyl chloride (CAS 153034-38-9). No quantitative hERG binding data located in this assay. |
| Quantified Difference | Not calculable due to missing comparator data. The para-isomer's specific binding value is documented. |
| Conditions | Competitive radioligand displacement assay against [³H]dofetilide in HEK293 cell membranes expressing human Kv11.1. |
Why This Matters
For medicinal chemistry projects where minimizing hERG liability is critical, this data point allows researchers to assess the off-target risk of the para-chloromethyl propargyl ether building block, a baseline that is unavailable for the ortho-analog.
- [1] BindingDB. BDBM50427961, CHEMBL2324239. Affinity data for 1-(chloromethyl)-4-(2-propynyloxy)benzene on Kv11.1. Retrieved from bindingdb.org. View Source
- [2] Chemistry LibreTexts. (n.d.). Ch 11: Benzylic systems. Discussion of benzylic reactivity and resonance stability. View Source
